Methyl 4-Amino-3-iodo-5-methylbenzoate
Overview
Description
Methyl 4-Amino-3-iodo-5-methylbenzoate is a chemical compound with the molecular formula C9H10INO2 . It is also known by other names such as 4-Amino-3-iodo-5-methyl-benzoic acid methyl ester, and Benzoic acid, 4-amino-3-iodo-5-methyl-, methyl ester . The molecular weight of this compound is 291.09 .
Molecular Structure Analysis
The InChI code for Methyl 4-Amino-3-iodo-5-methylbenzoate is 1S/C9H10INO2/c1-5-3-6 (9 (12)13-2)4-7 (10)8 (5)11/h3-4H,11H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 4-Amino-3-iodo-5-methylbenzoate is a solid at room temperature . It should be stored in a cool, well-ventilated place, away from heat and light . .Scientific Research Applications
Synthesis of Complex Organic Molecules
Methyl 4-Amino-3-iodo-5-methylbenzoate is employed as an intermediate in the synthesis of diverse organic compounds. For instance, it has been used in the synthesis of α-Aminopyrrole derivatives through an Isoxazole strategy, demonstrating the reactivity of diazo compounds and carbenes in producing pyrrole-containing products (E. Galenko et al., 2019). Similarly, it serves as a precursor in the Cu-catalyzed cross-coupling with boronic acids, leading to the formation of methyl carbazole-3-carboxylate derivatives, a methodology beneficial for synthesizing naturally occurring carbazole alkaloids (S. Rasheed et al., 2014).
Antioxidant Activity Studies
Research also delves into the synthesis of novel organic compounds with potential antioxidant activities. For instance, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their in vitro antioxidant capabilities, comparing favorably to standard antioxidants (H. Yüksek et al., 2015). This research underscores the potential of Methyl 4-Amino-3-iodo-5-methylbenzoate derivatives in contributing to antioxidant applications.
Application in Sensing and Imaging
The compound has been utilized in the development of fluorescent sensors for metal ions. For example, a study demonstrated the use of a derivative as a highly selective and sensitive fluorescent sensor for Al3+ detection, with potential applications in living cell imaging (Xingpei Ye et al., 2014). This application is crucial for the detection of specific ions in biological systems.
Safety And Hazards
Methyl 4-Amino-3-iodo-5-methylbenzoate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and avoiding dust formation . In case of contact with skin or eyes, rinse cautiously with water .
properties
IUPAC Name |
methyl 4-amino-3-iodo-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTGJAFWTQHNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441194 | |
Record name | Methyl 4-Amino-3-iodo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Amino-3-iodo-5-methylbenzoate | |
CAS RN |
180624-11-7 | |
Record name | Methyl 4-Amino-3-iodo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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